molecular formula C10H7N3O4S B1302258 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid CAS No. 165682-86-0

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid

Cat. No.: B1302258
CAS No.: 165682-86-0
M. Wt: 265.25 g/mol
InChI Key: WEPZWONPRBMLCG-UHFFFAOYSA-N
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Description

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid (CAS RN: 92057-32-4) is a thiazole-derived compound with the molecular formula C₁₀H₆N₂O₄S and a monoisotopic mass of 250.004828 . Its structure features a thiazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 3-nitrophenylamino moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, such as riluzole (an FDA-approved ALS drug) .

Properties

IUPAC Name

2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPZWONPRBMLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenylamino)thiazole-4-carboxylic acid typically involves the reaction of 3-nitroaniline with thioamide derivatives under specific conditions. One common method includes the cyclization of 3-nitroaniline with α-haloketones in the presence of a base, such as potassium carbonate, to form the thiazole ring. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups.

    Condensation: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 2-(3-Aminophenylamino)thiazole-4-carboxylic acid.

    Substitution: Various substituted thiazole derivatives.

    Condensation: Esters of this compound.

Scientific Research Applications

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-nitrophenylamino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenylamino group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to intercalate with DNA can result in anticancer activity by disrupting the replication process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-4-carboxylic acid derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties/Applications Reference
This compound 3-Nitro group (phenylamino), carboxylic acid (4-thiazole) 250.23 -NO₂, -COOH, thiazole Potential neuroprotective/antagonist activity (inferred from structural analogs)
2-(2-Bromophenylamino)thiazole-4-carboxylic acid (PI-22241) 2-Bromo group (phenylamino), carboxylic acid 299.15 -Br, -COOH, thiazole Higher lipophilicity due to bromine; possible halogen bonding interactions
Ethyl 2-(2-nitroanilino)-thiazole-4-carboxylate 2-Nitro group (anilino), ethyl ester (4-thiazole) 293.30 -NO₂, ester (-COOEt), thiazole Enhanced membrane permeability (ester vs. carboxylic acid)
TC-1 to TC-5 (thiazole-carboxamide derivatives) Varied aryl/alkyl carboxamide groups (e.g., 4-methoxyphenyl) ~280–320 -CONH₂, thiazole AMPAR modulation; neuroprotective effects in neurodegenerative models
2-(Indole-3-carbonyl)-thiazole-4-carboxylic acid Indole-3-carbonyl group (2-thiazole), carboxylic acid ~286.29 Indole, -COOH, thiazole Potential kinase inhibition or GPCR targeting (indole moiety)

Key Differences and Implications

This may influence binding to enzymes or receptors, such as glutamate receptors (e.g., AMPARs). Ester vs. Carboxylic Acid: Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity, improving blood-brain barrier penetration compared to carboxylic acids. However, esters are often prodrugs requiring hydrolysis for activation.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves amide coupling or nitro-group introduction via nitration, similar to methods for TC derivatives (e.g., Hantzsch thiazole synthesis or hydrothermal condensation) . In contrast, brominated analogs (PI-22241) may require halogenation under controlled conditions .

Biological Relevance: TC-series compounds (e.g., TC-1 to TC-5) demonstrate AMPAR antagonism, reducing current amplitude and desensitization rates . The nitro group in the target compound could confer similar effects but with altered kinetics due to steric/electronic differences.

Material Science Applications :

  • Thiazole-carboxylic acids are used in metal-organic frameworks (MOFs) due to hydrogen-bonding capacity. The nitro group in the target compound could enhance coordination with transition metals (e.g., Zn²⁺, Cu²⁺), as seen in pseudopolymeric MOFs .

Research Findings and Data Gaps

  • Activity Data: While TC-series compounds show validated neuroprotective effects , direct biological data for this compound are absent in the provided evidence. Further assays (e.g., AMPAR modulation, cytotoxicity) are needed.

Biological Activity

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₃S, with a molecular weight of approximately 224.24 g/mol. The presence of the nitrophenylamino group and the thiazole ring contributes significantly to its chemical reactivity and biological properties.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. They inhibit enzymes involved in microbial cell wall synthesis, leading to significant antibacterial effects against various pathogens. Research indicates that this compound exhibits moderate to significant antibacterial and antifungal activities, which can be attributed to its structural features that allow it to disrupt microbial cellular functions .

Anticancer Properties

The compound has also shown promise in anticancer research. Studies have reported that this compound induces apoptosis in cancer cells by affecting cell signaling pathways and gene expression. For instance, it has been observed to increase caspase-3 levels in human cancer cell lines, indicating its potential role in promoting programmed cell death .

Enzyme Interaction

The biological activity of this compound is closely linked to its interactions with specific enzymes and proteins. It can act as either an inhibitor or an activator depending on the biological context. For example, it has been shown to inhibit certain kinases involved in inflammatory responses and cancer progression .

Cellular Effects

This compound influences various cellular processes, including:

  • Cell Signaling: Modulates pathways related to apoptosis and cell proliferation.
  • Gene Expression: Alters the expression of genes involved in cell cycle regulation.
  • Metabolism: Affects metabolic pathways, potentially leading to reduced energy production in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Study : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer). The mean growth inhibition was reported at approximately 45% .
  • Antimicrobial Evaluation : A comparative analysis showed that this compound exhibited stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative strains, highlighting its potential application as an antimicrobial agent .

Dosage Effects

Research indicates that the biological activity of this compound is dose-dependent. Lower doses may enhance therapeutic effects while higher concentrations could lead to cytotoxicity in normal cells. Threshold effects have been noted where specific dosages significantly alter the compound's efficacy .

Activity Type Effect Cell Line/Pathogen Reference
AntimicrobialModerate inhibitionStaphylococcus aureus
AnticancerInduces apoptosisHCT-116 (colon cancer)
Enzyme inhibitionInhibits kinase activityVarious kinases

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